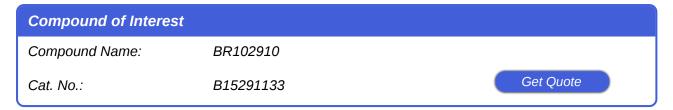


# In-Depth Technical Guide to CAS Number 2505339-54-6 (BR102910)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CAS number 2505339-54-6, also known as **BR102910**, is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed in the stroma of various pathological conditions, including cancer, fibrosis, and arthritis, while its expression in healthy adult tissues is limited. This differential expression pattern makes FAP an attractive therapeutic target. **BR102910** has demonstrated significant potential in preclinical studies, primarily through its ability to modulate the tumor microenvironment and affect key signaling pathways involved in cell proliferation, migration, and invasion. This document provides a comprehensive technical overview of the properties, biological activity, and experimental data related to **BR102910**.

## **Physicochemical Properties**

**BR102910** is a white to off-white solid compound. A summary of its key physicochemical properties is presented in the table below.



Property	Value	Reference
CAS Number	2505339-54-6	N/A
Synonym	BR102910	[1][2]
Molecular Formula	C18H14Cl2F2N4O2S	[2][3]
Molecular Weight	459.3 g/mol	[3][4]
Appearance	White to off-white solid	[1]
Purity	>98.00%	[4]
Solubility	Soluble in DMSO (≥ 2.5 mg/mL)	[5][6]
Storage	Store at -20°C	[3][4]

## **Biological Activity and Mechanism of Action**

**BR102910** is a highly selective inhibitor of Fibroblast Activation Protein (FAP) with an IC<sub>50</sub> value of 2 nM.[1] It exhibits high selectivity over other related proteases such as Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP), with an IC<sub>50</sub> of 49.00 μM for PREP.[1] The primary mechanism of action of **BR102910** is the inhibition of the enzymatic activity of FAP. FAP is known to play a crucial role in remodeling the extracellular matrix and is implicated in several signaling pathways that promote tumor growth and metastasis.

#### **Signaling Pathways**

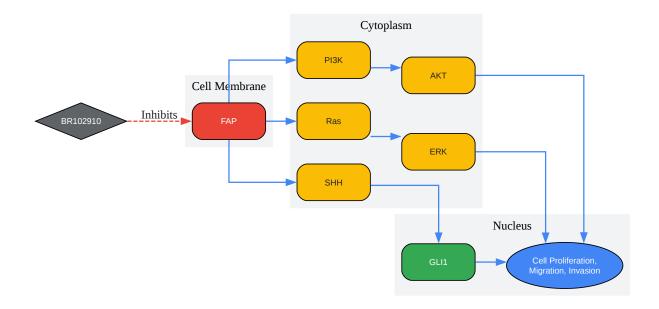
FAP has been shown to influence several key signaling pathways involved in oncogenesis. Inhibition of FAP by **BR102910** is expected to modulate these pathways, thereby exerting its anti-tumor effects.

- PI3K/AKT Pathway: FAP expression has been linked to the activation of the PI3K/AKT pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][2][3] Inhibition of FAP may lead to the downregulation of this pathway.
- Ras-ERK Pathway: The Ras-ERK signaling cascade is another crucial pathway in cancer, controlling cell proliferation, differentiation, and survival. FAP has been implicated as an



upstream regulator of this pathway.[2]

 SHH/GLI1 Pathway: The Sonic Hedgehog (SHH)/GLI1 signaling pathway is involved in embryonic development and its aberrant activation is linked to various cancers. FAP overexpression has been shown to upregulate SHH/Gli1 signaling.[2]



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**Caption:** FAP signaling pathways and the inhibitory action of **BR102910**.

# **Experimental Protocols**

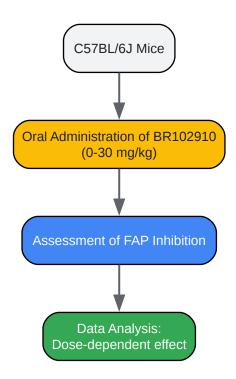
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols related to the evaluation of **BR102910**.

#### In Vivo FAP Inhibition Study



An in vivo study demonstrated that **BR102910** exhibits significant, dose-dependent FAP inhibition in C57BL/6J mice.[1]

- Animal Model: C57BL/6J mice.
- Compound Administration: BR102910 was administered orally at doses ranging from 0 to 30 mg/kg.[1]
- Formulation: For in vivo experiments, a recommended formulation involves preparing a stock solution in DMSO and then diluting it with a suitable vehicle such as corn oil or a solution of 20% SBE-β-CD in saline. To aid dissolution, heating and/or sonication can be used. It is advised to prepare the working solution fresh on the day of use.
- Efficacy Evaluation: FAP inhibition efficacy was assessed, though the specific biomarker or imaging modality used was not detailed in the available literature.



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**Caption:** General workflow for the in vivo FAP inhibition study.

#### **Quantitative Data Summary**

The following table summarizes the key quantitative data available for **BR102910**.



Parameter	Value	Target/System	Reference
IC50	2 nM	Fibroblast Activation Protein (FAP)	[1]
IC50	49.00 μΜ	Prolyl Oligopeptidase (PREP)	[1]

# **Safety and Toxicology**

Currently, there is a lack of publicly available, detailed safety and toxicology data specifically for **BR102910**. General safety assessments for FAP-targeting compounds, such as FAP-activated prodrugs, have shown a significant therapeutic window with no obvious toxicity in preclinical models. However, a comprehensive safety evaluation for **BR102910**, including acute and chronic toxicity studies, would be required for further clinical development. No Material Safety Data Sheet (MSDS) specific to **BR102910** was found in the public domain.

#### Conclusion

**BR102910** (CAS 2505339-54-6) is a potent and selective FAP inhibitor with promising preclinical activity. Its ability to inhibit FAP at nanomolar concentrations and its high selectivity make it a valuable tool for studying the role of FAP in various diseases and a potential candidate for therapeutic development. Further studies are warranted to elucidate the detailed mechanisms of its action on downstream signaling pathways and to establish a comprehensive safety profile. The provided information serves as a foundational guide for researchers and drug development professionals interested in this compound.

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#### References

 1. Identification of BR102910 as a selective fibroblast activation protein (FAP) inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butylfructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes PubMed [pubmed.ncbi.nlm.nih.gov]
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